2-(Prop-2-yn-1-yloxy)benzonitrile
Overview
Description
2-(Prop-2-yn-1-yloxy)benzonitrile is an organic compound with the molecular formula C10H7NO. It is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, which is further substituted with a prop-2-yn-1-yloxy group (-OCH2C≡CH). This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Mechanism of Action
Target of Action
It’s known that similar compounds can be appended to a ligand or pharmacophore through its acid linker, allowing for uv light-induced covalent modification of a biological target .
Mode of Action
It’s suggested that both the starting material and the product act as photosensitizers, and singlet oxygen (1 o 2) and superoxide anion (o 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Result of Action
Similar compounds have been shown to allow for uv light-induced covalent modification of a biological target .
Action Environment
It’s known that the compound should be stored in a sealed, dry environment at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-yloxy)benzonitrile typically involves the reaction of 2-hydroxybenzonitrile with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in a solvent like acetone at room temperature. The general reaction scheme is as follows:
2-Hydroxybenzonitrile+Propargyl BromideK2CO3, Acetonethis compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for scale, yield, and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-yn-1-yloxy)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.
Addition Reactions: The alkyne group can undergo addition reactions with various reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) can be used to substitute the nitrile group.
Addition Reactions: Hydrogenation using palladium on carbon (Pd/C) can add hydrogen across the alkyne group.
Oxidation: Potassium permanganate (KMnO4) can be used to oxidize the alkyne group to a diketone.
Major Products Formed
Substitution: Substitution of the nitrile group can yield azides or other substituted products.
Addition: Hydrogenation of the alkyne group can yield the corresponding alkane.
Oxidation: Oxidation of the alkyne group can yield diketones or carboxylic acids.
Scientific Research Applications
2-(Prop-2-yn-1-yloxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(Prop-2-yn-1-yloxy)benzonitrile: Similar structure but with the prop-2-yn-1-yloxy group at the para position.
2-(Prop-2-yn-1-yloxy)aniline: Similar structure but with an amino group instead of a nitrile group.
2-(Prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
2-(Prop-2-yn-1-yloxy)benzonitrile is unique due to the combination of its nitrile and alkyne functionalities, which provide a versatile platform for various chemical transformations and applications
Properties
IUPAC Name |
2-prop-2-ynoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h1,3-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSJHOMNCFIHFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452912 | |
Record name | 2-(prop-2-yn-1-yloxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65211-56-5 | |
Record name | 2-(prop-2-yn-1-yloxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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